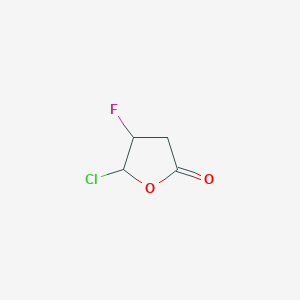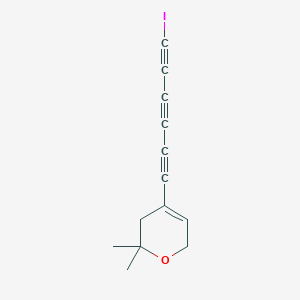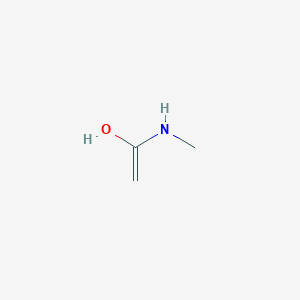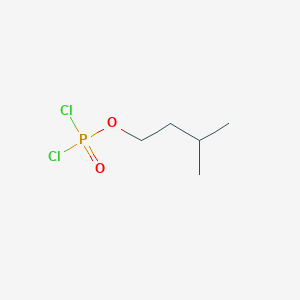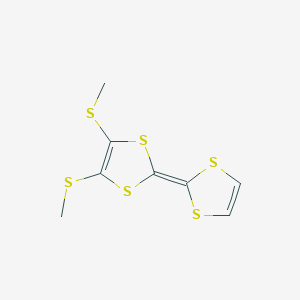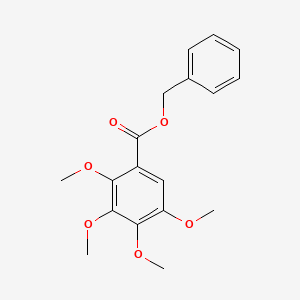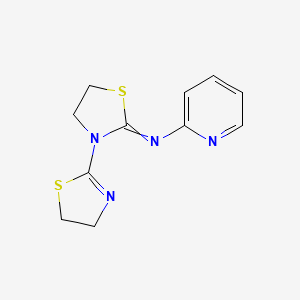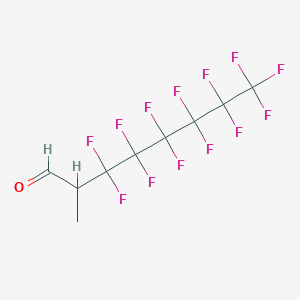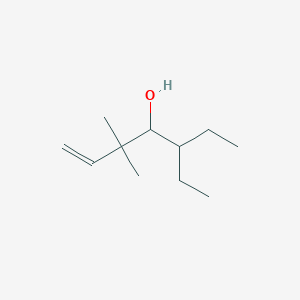![molecular formula C12H22O2Si B14296631 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 119414-47-0](/img/structure/B14296631.png)
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C₁₂H₂₂O₂Si. It is a derivative of cyclohexenone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its reactivity and the protective nature of the TBDMS group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Birch Reduction: One method to synthesize 2-Cyclohexen-1-one involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another route involves the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and protection group chemistry apply. Large-scale production would likely involve optimized versions of the synthetic routes mentioned above, with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The TBDMS group can be substituted under specific conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products
Oxidation: The major product is often a diketone or a carboxylic acid, depending on the conditions.
Reduction: The major product is typically a cyclohexanol derivative.
Substitution: The major product is the deprotected cyclohexenone.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fine chemicals and materials science research.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as an electrophile. The carbonyl group in the cyclohexenone moiety is highly reactive, allowing it to participate in various nucleophilic addition reactions. The TBDMS group serves as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the TBDMS protection.
4,4-Dimethyl-2-cyclohexen-1-one: A derivative with additional methyl groups.
4-Isopropyl-2-cyclohexen-1-one: Another derivative with an isopropyl group.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its protective TBDMS group, which allows for selective reactions and greater control in synthetic pathways. This makes it a valuable intermediate in complex organic syntheses.
Propiedades
Número CAS |
119414-47-0 |
|---|---|
Fórmula molecular |
C12H22O2Si |
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6,8,11H,7,9H2,1-5H3 |
Clave InChI |
YBAZWYDRNMPFPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



